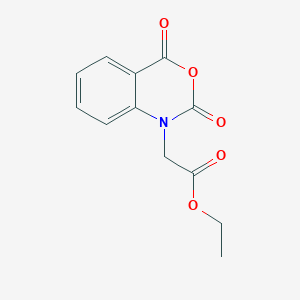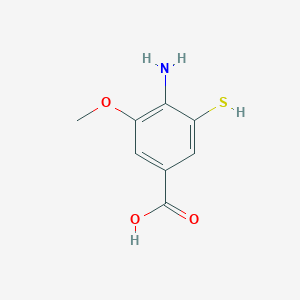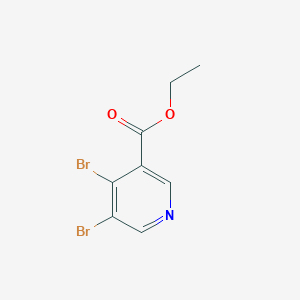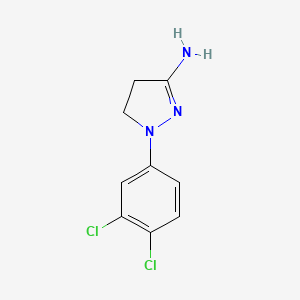
1-(3,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine” is a derivative of pyrazole, which is a basic aromatic ring. Pyrazoles are often used in the synthesis of various pharmaceuticals . The 3,4-dichlorophenyl group is a common substituent in various pharmaceutical and agrochemical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving substituted anilines and isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles are stable compounds. The presence of the dichlorophenyl group could potentially make the compound more lipophilic .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
66000-42-8 |
|---|---|
Molekularformel |
C9H9Cl2N3 |
Molekulargewicht |
230.09 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C9H9Cl2N3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13-14/h1-2,5H,3-4H2,(H2,12,13) |
InChI-Schlüssel |
CRLRIZCQVMRUTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(N=C1N)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


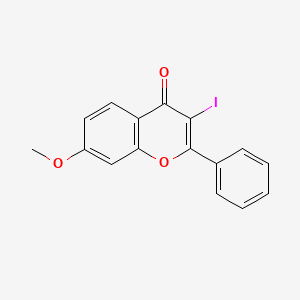
![2-[(3-Methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B8779298.png)
![2,2-Dimethyl-2H-pyrano[3,2-b]pyridine-6-carbaldehyde](/img/structure/B8779299.png)
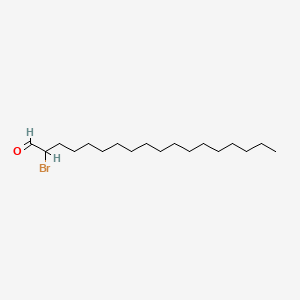
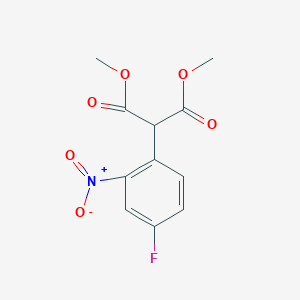
![6-(2,6-Dichlorophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B8779311.png)


![6-[[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B8779343.png)
